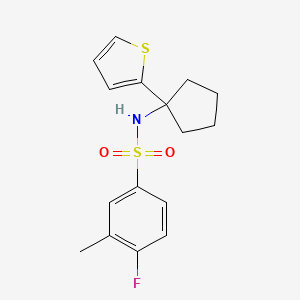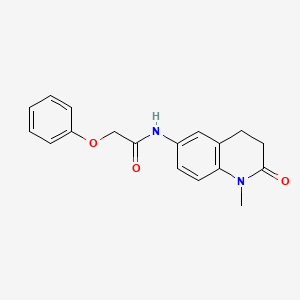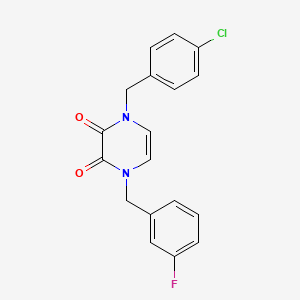
1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)-1,4-dihydropyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrazine ring and the two benzyl groups attached to it. The electronegative chlorine and fluorine atoms on the benzyl groups would create areas of high electron density, which could influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the electron-withdrawing nature of the chlorine and fluorine atoms on the benzyl groups. These atoms could potentially make the benzyl groups more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of electronegative atoms (chlorine and fluorine) might make the compound polar, influencing its solubility in different solvents. The aromatic rings could contribute to the compound’s UV/Vis absorption spectrum .科学的研究の応用
Chemical Synthesis and Properties
The compound's synthetic pathways involve various chemical reactions that highlight its utility in organic chemistry research. For instance, Blake, Porter, and Sammes (1972) explored the thermal [1,4] eliminations from 3,6-dihydropyrazines, indicating a method for the synthesis of related pyrazine derivatives through reaction with triethyloxonium fluoroborate and subsequent oxidation (Blake, Porter, & Sammes, 1972). Additionally, Cheeseman and Godwin (1971) discussed nucleophilic substitution reactions of chloropyrazines, showcasing another approach to modifying pyrazine structures, potentially applicable to the synthesis of 1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)-1,4-dihydropyrazine-2,3-dione (Cheeseman & Godwin, 1971).
Potential Biological Activities
Research on similar compounds has identified potential biological activities that may extend to 1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)-1,4-dihydropyrazine-2,3-dione. Brunschweiger et al. (2014) designed and synthesized 8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as multitarget drugs for neurodegenerative diseases, highlighting the relevance of such structures in developing therapeutics (Brunschweiger et al., 2014). Hammam et al. (2005) explored fluoro-substituted benzopyrans with anti-lung cancer activity, suggesting that fluorine substitutions on similar backbones could enhance anticancer properties (Hammam et al., 2005).
Antimicrobial and Antitumor Potential
The structure of 1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)-1,4-dihydropyrazine-2,3-dione might offer antimicrobial and antitumor potentials, as inferred from related studies. Liu (2015) synthesized chloro- and fluoro-substituted thiocarboxyhydrazones with effective antimicrobial properties (Liu, 2015), and Sobolevskaya et al. (2008) isolated compounds from Streptomyces sp. showing cytotoxic activity, suggesting a potential avenue for antitumor drug development (Sobolevskaya et al., 2008).
Safety and Hazards
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c19-15-6-4-13(5-7-15)11-21-8-9-22(18(24)17(21)23)12-14-2-1-3-16(20)10-14/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMHCWXKWOZIGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

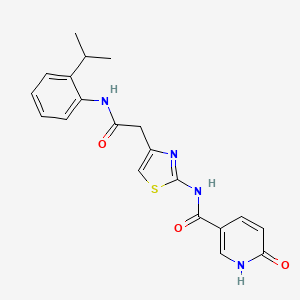

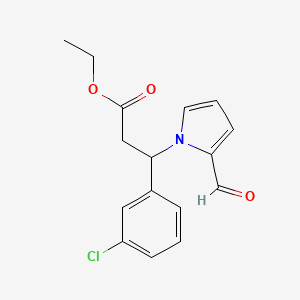

![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467141.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2467142.png)
![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)


![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)pyridine-3-carboxylic acid](/img/structure/B2467147.png)
![5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B2467148.png)
![N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2467155.png)
